molecular formula C18H15N5O6S B2770332 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-31-7

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2770332
CAS No.: 868226-31-7
M. Wt: 429.41
InChI Key: JBCNLEXXJZZZRE-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O6S and its molecular weight is 429.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. This suggests that our compound may also target similar receptors or pathways.

Mode of Action

Based on the structure and activity of similar compounds, it may interact with its targets (such as vegfr1) and inhibit their activity . This inhibition could lead to a decrease in angiogenesis, thereby potentially limiting the growth and spread of cancer cells.

Biochemical Pathways

The compound likely affects the angiogenesis pathway by inhibiting VEGFR1 . This inhibition can disrupt the signaling cascade that promotes the formation of new blood vessels, a process that is often upregulated in cancerous tissues. By inhibiting this pathway, the compound may limit the supply of nutrients to the tumor, slowing its growth and proliferation.

Result of Action

The inhibition of VEGFR1 and the subsequent disruption of angiogenesis can lead to a decrease in tumor growth and spread . This is because angiogenesis is a critical process for tumor growth, as it provides the tumor with the necessary nutrients and oxygen. By inhibiting this process, the compound could potentially slow down or halt the progression of certain cancers.

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C18H15N5O6S
  • Molecular Weight : 429.4 g/mol
  • CAS Number : 868226-31-7

The compound features a unique combination of functional groups, including an amine, a dioxole ring, and a pyrimidine derivative. These structural elements contribute to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple synthetic routes. A common method begins with the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions under basic conditions. Subsequent steps involve the formation of the pyrimidine scaffold and final assembly into the target compound.

Anticancer Properties

Research indicates that compounds similar to N-(4-amino...) exhibit significant anticancer activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy as it has been associated with enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing this structure can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of N-(4-amino...) against human cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Effects

N-(4-amino...) has also been investigated for its anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play critical roles in inflammation pathways. Preliminary findings suggest moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM .

Table 1: COX Inhibition Data

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)Selectivity Index
N-(4-amino...)Moderate0.52High
Celecoxib0.780.789.51

The biological activity of N-(4-amino...) is mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes such as growth regulation and apoptosis. The compound may modulate signaling pathways that lead to altered gene expression and cellular responses.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(4-amino...) to various biological targets. These studies indicate favorable interactions with active sites of enzymes relevant to cancer proliferation and inflammation, supporting its potential therapeutic applications .

Properties

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S/c19-15-14(21-16(25)11-2-1-5-27-11)17(26)23-18(22-15)30-7-13(24)20-9-3-4-10-12(6-9)29-8-28-10/h1-6H,7-8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNLEXXJZZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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